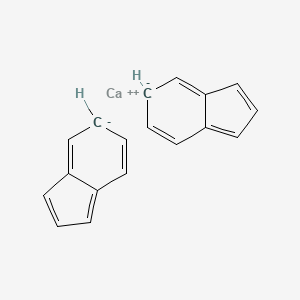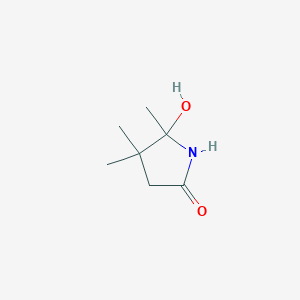
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate: is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound belongs to the class of organophosphates and is characterized by the presence of a 1,3,4-thiadiazole ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate typically involves the reaction of 5-methoxy-1,3,4-thiadiazole with O,O-dimethyl phosphorodithioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Employed as an insecticide and acaricide in agricultural practices
Mechanism of Action
The mechanism of action of O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Comparison with Similar Compounds
Methidathion: Another organophosphate with similar insecticidal properties.
Parathion: A widely used organophosphate insecticide.
Malathion: Known for its use in public health for controlling mosquito populations.
Uniqueness: O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties not found in other organophosphates. This structural feature enhances its efficacy and selectivity as an insecticide .
Properties
CAS No. |
38090-81-2 |
|---|---|
Molecular Formula |
C6H11N2O3PS3 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
dimethoxy-[(5-methoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11N2O3PS3/c1-9-6-8-7-5(15-6)4-14-12(13,10-2)11-3/h4H2,1-3H3 |
InChI Key |
CJAKFTFPGLAECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(S1)CSP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)












